Phenyl-5-thiazolylmethanone
Overview
Description
Phenyl-5-thiazolylmethanone is an organic compound characterized by the presence of a thiazole ring attached to a phenyl group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-5-thiazolylmethanone can be synthesized through various methods. One common approach involves the reaction of phenyl isothiocyanate with α-haloketones under basic conditions. The reaction typically proceeds via the formation of an intermediate thioamide, which cyclizes to form the thiazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenyl-5-thiazolylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Phenyl-5-thiazolylmethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of phenyl-5-thiazolylmethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, such as those involved in cell proliferation and apoptosis, leading to its observed biological effects
Comparison with Similar Compounds
Phenyl-5-thiazolylmethanone can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 2-aminothiazole, and 2-mercaptothiazole.
Uniqueness: Unlike other thiazole derivatives, this compound combines the properties of both the phenyl and thiazole rings, resulting in unique biological activities and chemical reactivity
Properties
IUPAC Name |
phenyl(1,3-thiazol-5-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-6-11-7-13-9)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUPXTAVGLSKRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309970 | |
Record name | Phenyl-5-thiazolylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91516-29-9 | |
Record name | Phenyl-5-thiazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91516-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl-5-thiazolylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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